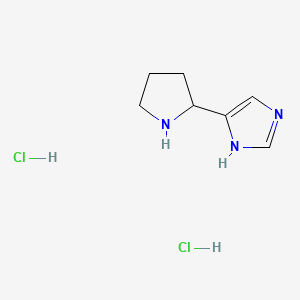![molecular formula C11H18O4S B15298499 Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)
Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate: is a chemical compound with the molecular formula C11H18O4S and a molecular weight of 246.32 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a unique and rigid structure, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxides or thiols.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or thiols.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate is used as a building block for the synthesis of more complex molecules. Its rigid bicyclo[1.1.1]pentane core makes it valuable for studying steric effects and molecular interactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and liquid crystals, due to its unique structural properties .
Wirkmechanismus
The mechanism by which tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate exerts its effects is primarily through its interaction with molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and are used in similar applications.
Phenyl ring bioisosteres: Compounds like cubanes and other small-ring systems can also mimic the properties of phenyl rings.
Uniqueness: Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate is unique due to its combination of the bicyclo[1.1.1]pentane core and the sulfonyl ester group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H18O4S |
|---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
tert-butyl 2-(1-bicyclo[1.1.1]pentanylsulfonyl)acetate |
InChI |
InChI=1S/C11H18O4S/c1-10(2,3)15-9(12)7-16(13,14)11-4-8(5-11)6-11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZCGSRJVZJNBMGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C12CC(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
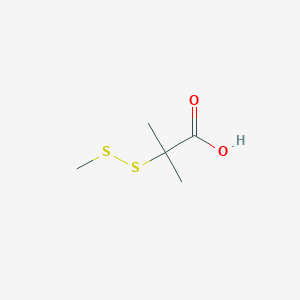
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)
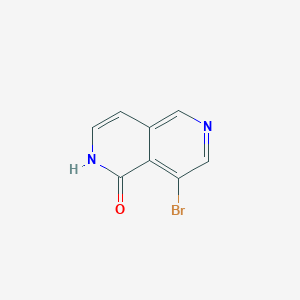
![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)
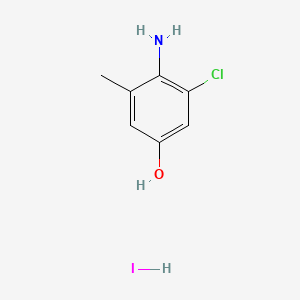
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)
![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
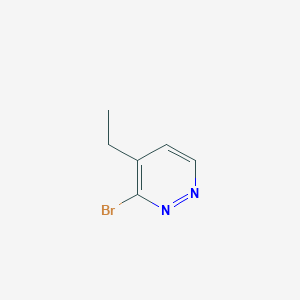
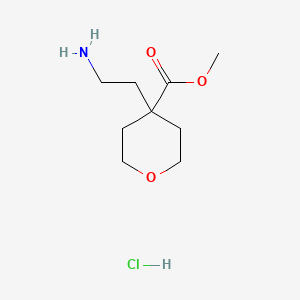
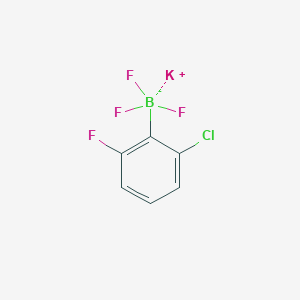
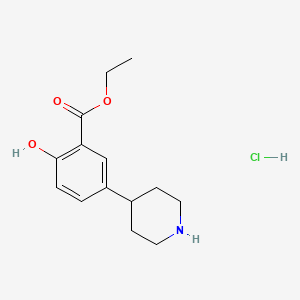
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
